molecular formula C9H12N2O2 B13126474 Ethyl3-(methylamino)isonicotinate

Ethyl3-(methylamino)isonicotinate

Cat. No.: B13126474
M. Wt: 180.20 g/mol
InChI Key: VQYVBCCSUCNWEE-UHFFFAOYSA-N
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Description

Ethyl 3-(methylamino)isonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of an ethyl ester group attached to the 3-position of the isonicotinic acid ring, with a methylamino group at the same position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(methylamino)isonicotinate typically involves the esterification of isonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ethyl isonicotinate is then subjected to a nucleophilic substitution reaction with methylamine to introduce the methylamino group at the 3-position.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-(methylamino)isonicotinate can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(methylamino)isonicotinate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides under basic conditions.

Major Products Formed

    Oxidation: N-oxides of ethyl 3-(methylamino)isonicotinate.

    Reduction: Ethyl 3-(methylamino)isonicotinol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(methylamino)isonicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-(methylamino)isonicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Methyl isonicotinate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl isonicotinate: Lacks the methylamino group.

    Isonicotinic acid: The parent compound without esterification or methylamino substitution.

Uniqueness

Ethyl 3-(methylamino)isonicotinate is unique due to the presence of both the ethyl ester and methylamino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 3-(methylamino)pyridine-4-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)7-4-5-11-6-8(7)10-2/h4-6,10H,3H2,1-2H3

InChI Key

VQYVBCCSUCNWEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1)NC

Origin of Product

United States

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